Cas no 1877-77-6 (3-Aminobenzyl alcohol)

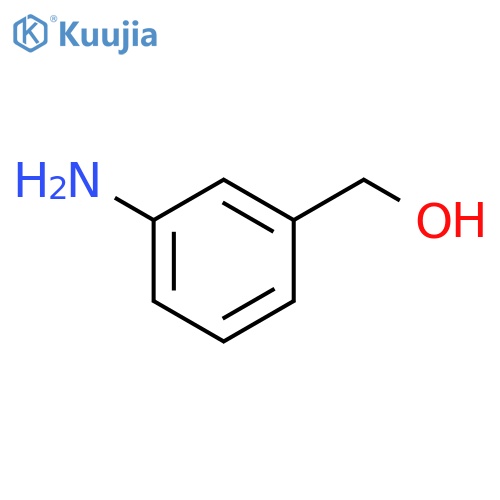

3-Aminobenzyl alcohol structure

商品名:3-Aminobenzyl alcohol

3-Aminobenzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 3-Aminobenzyl alcohol

- 3-(Hydroxymethyl)aniline

- 3-Aminobenzyl alcohol, (3-Hydrozymethylaniline)

- 3-Hydroxymethylaniline

- M-Amino benzyl alcohol

- (3-aminophenyl)methanol

- 3-Amniobenzyl alcohol

- 3-Aminobenzenemethanol

- 3-aminophenylmethanol

- Benzenemethanol,3-amino

- Benzyl alcohol,m-amino

- EINECS 217-514-8

- m-hydroxymethylphenyl amine

- CHEMPER 4012010

- m-amino-benzylalcoho

- 3-Aminobenzyl alcoho

- M-AMINOPHENYLCARBINOL

- Benzocaine impurity F

- m-Aminobenzenemethanol

- 3-Hydrozymethylaniline

- M-AMINOBENZYL ALCOHOL

- 3-Aminobenzylalcohol

- Benzenemethanol, 3-amino-

- Benzyl alcohol, m-amino-

- Benzenemethanol, 3-amino- (9CI)

- KN96ABQ0SP

- (3-Amino-phenyl)-methanol

- OJZQOQNSUZLSMV-UHFFFAOYSA-N

- (3-aminophenyl)methan-1-ol

- 3

- (3-aminophenyl) methan-1-ol

- SY015453

- W-107767

- AB00514345-03

- 3-Amniobenzylalcohol

- DTXSID20172076

- AM20060200

- NSC-62359

- Z104494828

- 4-13-00-01770 (Beilstein Handbook Reference)

- CHEMBL4066403

- DS-1223

- NCIOpen2_000003

- NSC62359

- EN300-21250

- AKOS000121288

- (3-(HYDROXYMETHYL)PHENYL)AMINE

- meta-aminobenzyl alcohol

- 3-Aminobenzyl alcohol, 97%

- 1877-77-6

- FT-0615033

- A813175

- BP-20133

- NS00026138

- F0001-2346

- 3-amino benzyl alcohol

- BRN 2205844

- UNII-KN96ABQ0SP

- AMINOBENZYL ALCOHOL, 3-

- NSC 62359

- CS-W019472

- InChI=1/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H

- SCHEMBL28388

- NCGC00329544-01

- MFCD00007817

- Q27282343

- (3-Aminophenyl)methanol #

- BBL003537

- Benzenemethanol, 3-amino-(9CI)

- STK520609

- A2259

- DTXCID1094567

-

- MDL: MFCD00007817

- インチ: 1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2

- InChIKey: OJZQOQNSUZLSMV-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])N([H])[H]

- BRN: 2205844

計算された属性

- せいみつぶんしりょう: 123.06800

- どういたいしつりょう: 123.068414

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: けっしょうふんまつ

- 密度みつど: 1.0877 (rough estimate)

- ゆうかいてん: 92.0 to 96.0 deg-C

- ふってん: 290.7°C at 760 mmHg

- フラッシュポイント: 129.6℃

- 屈折率: 1.5380 (estimate)

- すいようせい: Soluble in water.

- PSA: 46.25000

- LogP: 1.34230

- ようかいせい: 可溶性

3-Aminobenzyl alcohol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:UN2811

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

- 福カードFコード:8-10-23

- RTECS番号:DN3154450

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

- 危険レベル:6.1

- 包装等級:III

- 包装グループ:III

- リスク用語:R36/37/38

- セキュリティ用語:6.1

- 包装カテゴリ:III

- 危険レベル:6.1

3-Aminobenzyl alcohol 税関データ

- 税関コード:29221980

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Aminobenzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21250-0.5g |

(3-aminophenyl)methanol |

1877-77-6 | 95% | 0.5g |

$21.0 | 2023-09-16 | |

| Enamine | EN300-21250-0.05g |

(3-aminophenyl)methanol |

1877-77-6 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D566302-1kg |

3-Aminobenzylalcohol |

1877-77-6 | 97% | 1kg |

$780 | 2024-06-05 | |

| eNovation Chemicals LLC | D520240-5g |

3-AMniobenzyl alcohol |

1877-77-6 | 97% | 5g |

$255 | 2024-05-24 | |

| Enamine | EN300-21250-5.0g |

(3-aminophenyl)methanol |

1877-77-6 | 95% | 5g |

$29.0 | 2023-05-03 | |

| eNovation Chemicals LLC | D520240-25g |

3-AMniobenzyl alcohol |

1877-77-6 | 97% | 25g |

$315 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A37830-25g |

3-Aminobenzyl alcohol |

1877-77-6 | 98% | 25g |

¥159.0 | 2023-09-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151125-500g |

3-Aminobenzyl alcohol |

1877-77-6 | >98.0%(GC) | 500g |

¥1899.90 | 2023-09-04 | |

| Apollo Scientific | OR8921-500g |

3-Aminobenzyl alcohol |

1877-77-6 | 98+% | 500g |

£186.00 | 2025-03-21 | |

| Fluorochem | 008828-100g |

3-Aminobenzyl alcohol |

1877-77-6 | 97% | 100g |

£114.00 | 2022-03-01 |

3-Aminobenzyl alcohol サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1877-77-6)3-Aminobenzyl alcohol

注文番号:A813175

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:58

価格 ($):220.0

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:1877-77-6)3-Aminobenzyl alcohol

注文番号:1674424

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 18:12

価格 ($):discuss personally

3-Aminobenzyl alcohol 関連文献

-

Wei-Guo Jia,Tai Zhang,Dong Xie,Qiu-Tong Xu,Shuo Ling,Qing Zhang Dalton Trans. 2016 45 14230

-

Puran Singh Rathore,Rajesh Patidar,T. Shripathi,Sonal Thakore Catal. Sci. Technol. 2015 5 286

-

Haydar Goksu,Yunus Y?ld?z,Betül ?elik,Melike Yazici,Benan Kilbas,Fatih Sen Catal. Sci. Technol. 2016 6 2318

-

Omayra H. Rubio,Rachid Taouil,Francisco M. Mu?iz,Laura M. Monleón,Luis Simón,Francisca Sanz,Joaquín R. Morán Org. Biomol. Chem. 2017 15 477

-

Gonzalo Villaverde,Alejandro Baeza,Gustavo J. Melen,Arantzazu Alfranca,Manuel Ramirez,Maria Vallet-Regí J. Mater. Chem. B 2015 3 4831

1877-77-6 (3-Aminobenzyl alcohol) 関連製品

- 63405-88-9((4-Amino-2-methylphenyl)methanol)

- 111437-10-6(5-Amino-2-methylbenzenemethanol)

- 146335-25-3((3-amino-5-methylphenyl)methanol)

- 63189-98-0(3,4-Diaminobenzyl Alcohol)

- 28150-13-2(Benzenemethanol, 3,5-diamino-)

- 623-04-1(4-Aminobenzyl alcohol)

- 81863-45-8((3-Amino-4-methylphenyl)methanol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1877-77-6)3-Aminobenzylalcohol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1877-77-6)3-氨基苯甲醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ